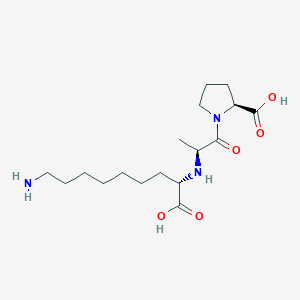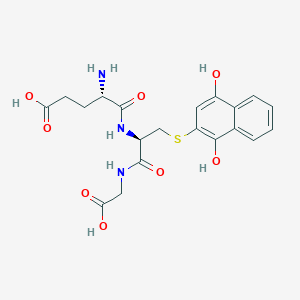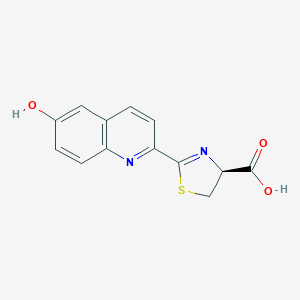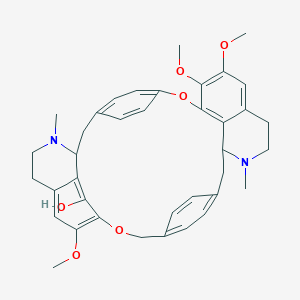
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone, also known as (E)-2-(4-hydroxybenzylidene)-1-tetralone, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and is commonly referred to as a chalcone.
Mecanismo De Acción
The mechanism of action of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone is not fully understood. However, it is believed that this compound interacts with metal ions through a chelation process, forming a complex that exhibits a strong fluorescence emission.
Biochemical and Physiological Effects
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, this compound has been shown to exhibit anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone in lab experiments include its high sensitivity and selectivity for metal ion detection, as well as its relatively low cost and ease of synthesis. However, some limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research involving (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone. Some potential areas of research include the development of new fluorescent probes based on this compound for the detection of other metal ions, as well as the investigation of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone can be achieved through a variety of methods. One common method involves the reaction between 4-hydroxybenzaldehyde and 1-tetralone in the presence of a base catalyst such as potassium hydroxide. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol and typically yields a high purity product.
Aplicaciones Científicas De Investigación
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been extensively studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound exhibits a strong fluorescence emission in the presence of these metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
Propiedades
Número CAS |
124996-02-7 |
|---|---|
Nombre del producto |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
Fórmula molecular |
C24H30N4O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2E)-2-[(4-hydroxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14O2/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11,18H,7-8H2/b14-11+ |
Clave InChI |
SRJMKMQJTLCMRQ-SDNWHVSQSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Sinónimos |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



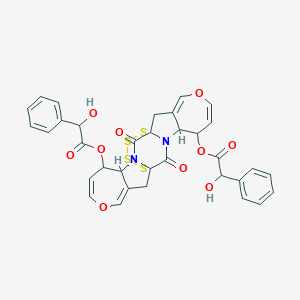
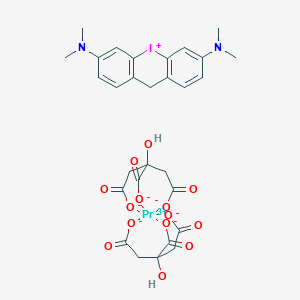
![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
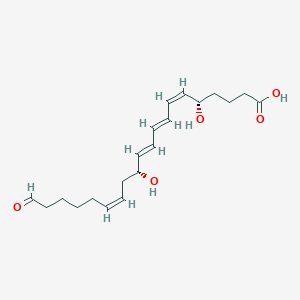
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
